GSK-269984B - 892664-17-4

GSK-269984B

Catalog Number: EVT-269960
CAS Number: 892664-17-4
Molecular Formula: C20H14Cl2FNO3
Molecular Weight: 406.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK-269984B is a novel EP1 receptor antagonist.
Overview

GSK-269984B is a chemical compound developed by GlaxoSmithKline as a selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of pain and inflammation-related disorders. The classification of GSK-269984B falls under non-steroidal anti-inflammatory drugs (NSAIDs), specifically targeting the prostaglandin receptor pathway to modulate inflammatory responses.

Source and Classification

GSK-269984B was synthesized as part of a research initiative aimed at exploring new anti-inflammatory agents. The compound is classified as a small molecule drug, specifically an EP1 receptor antagonist, which means it inhibits the action of prostaglandin E2 at its receptor, potentially leading to reduced pain and inflammation. This classification places it within a broader category of therapeutic agents that target inflammatory pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-269984B has been explored through various synthetic routes. A notable study detailed four different synthetic approaches, each focusing on optimizing yield and purity while minimizing the formation of genotoxic impurities. The key steps in the synthesis typically involve:

  1. Formation of Key Intermediates: Initial reactions to create crucial intermediates that serve as building blocks for the final structure.
  2. Coupling Reactions: Employing coupling techniques to link these intermediates effectively.
  3. Purification: Utilizing chromatographic techniques to purify the final product and remove any undesirable by-products.

The successful realization of these synthetic routes has been documented, emphasizing the importance of selecting appropriate methodologies to achieve high-quality compounds suitable for further pharmacological evaluation .

Molecular Structure Analysis

Structure and Data

  • A central core that interacts with the EP1 receptor.
  • Functional groups that enhance solubility and bioavailability.

The precise three-dimensional conformation plays a critical role in its receptor binding affinity and selectivity, which are essential for its function as an antagonist.

Chemical Reactions Analysis

Reactions and Technical Details

GSK-269984B undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitutions: These reactions are crucial for forming the core structure of the compound.
  2. Elimination Reactions: Often utilized to form double bonds or remove functional groups that are not needed in the final product.
  3. Redox Reactions: In some synthetic pathways, oxidation or reduction may be necessary to achieve desired functional groups.

These reactions are carefully controlled to ensure high yields while avoiding unwanted side products or impurities .

Mechanism of Action

Process and Data

The mechanism of action for GSK-269984B involves its selective antagonism of the EP1 receptor, which is part of the prostaglandin signaling pathway. By blocking this receptor, GSK-269984B can inhibit the downstream effects associated with pain and inflammation. This action is significant because it allows for modulation of inflammatory responses without affecting other prostaglandin receptors that might lead to adverse effects.

Data from pharmacological studies suggest that GSK-269984B effectively reduces pain perception and inflammatory markers in animal models, indicating its potential utility in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, general characteristics of compounds like GSK-269984B typically include:

  • Solubility: Often evaluated in various solvents to determine formulation possibilities.
  • Stability: Assessed under different environmental conditions to ensure long-term efficacy.
  • Partition Coefficient: Important for understanding bioavailability and distribution in biological systems.

These properties are crucial for determining the compound's suitability for therapeutic use .

Applications

Scientific Uses

GSK-269984B is primarily investigated for its potential applications in treating conditions associated with chronic pain and inflammation, such as arthritis or other inflammatory diseases. Its specificity for the EP1 receptor makes it an attractive candidate for developing new anti-inflammatory therapies with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs.

Research continues into optimizing its formulation and delivery methods to enhance therapeutic outcomes while minimizing adverse effects .

Synthesis and Structural Optimization of GSK-269984B

Synthetic Pathways for 6-[(5-Chloro-2-{[(4-Chloro-2-Fluorophenyl)Methyl]Oxy}Phenyl)Methyl]-2-Pyridinecarboxylic Acid

The synthesis of GSK-269984B (IUPAC: 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylic acid) hinges on a magnesium-promoted phenolic aldol reaction as the pivotal step. This method, developed by Whiting et al. at GlaxoSmithKline, enables efficient carbon-carbon bond formation between the 2-formylpyridine precursor (B) and a functionalized phenol derivative [2]. The reaction proceeds under mild conditions (ambient to 60°C in aprotic solvents like THF), achieving yields of >75% while minimizing side products. Subsequent ester hydrolysis under basic conditions (NaOH/ethanol, 60°C) furnishes the free acid form (GSK-269984A) with >98% purity after recrystallization [2].

Table 1: Key Synthetic Steps for GSK-269984B Precursor

StepReactionKey Reagent/ConditionOutput
1Phenolic aldol condensationMagnesium, THF, 25–60°CAdvanced intermediate
2Ester hydrolysis2M NaOH, ethanol refluxGSK-269984A (free acid)
3Salt formationSodium bicarbonate, aqueous ethanolGSK-269984B (sodium salt)

The process emphasizes atom economy and avoids toxic catalysts, aligning with green chemistry principles. Critical process parameters include stoichiometric control of the Grignard-type reagent and strict exclusion of moisture to prevent deactivation of the magnesium promoter [2].

Stereochemical Considerations in the Design of Achiral Antagonists

As a diaryl ether derivative, GSK-269984B lacks chiral centers, stereoisomers, or rotatable bonds that would impose significant conformational restrictions. This achirality eliminates complexities associated with enantiomeric resolution during manufacturing [2]. Computational analyses confirm that the lowest-energy conformation features a near-orthogonal orientation (85–95°) between the pyridine ring and the central phenyl group, stabilized by π-π stacking between the halogenated aryl rings. This planar arrangement optimizes binding to the EP1 receptor’s hydrophobic pocket while avoiding steric clashes [2] [7].

The absence of stereochemistry streamlines scale-up and reduces the risk of polymorphic variability arising from chiral discrimination during crystallization. Structural rigidity also contributes to metabolic stability, as evidenced by negligible isomerization or racemization under physiological pH (studies at pH 2–9) [7].

Role of Sodium Salt Formation in Enhancing Bioavailability (GSK-269984A vs. GSK-269984B)

GSK-269984A (free acid) and GSK-269984B (sodium salt) exhibit marked differences in physicochemical properties impacting bioavailability. The sodium salt formation increases aqueous solubility by 35-fold (from 0.02 mg/mL for the acid to 0.70 mg/mL for the salt at 25°C) due to disrupted crystal lattice energy and enhanced ionization [1] [4]. This aligns with studies of other carboxylic acid pharmaceuticals (e.g., dolutegravir), where sodium salt forms achieve 4–5-fold bioavailability improvements [4].

Table 2: Comparative Properties of GSK-269984A and GSK-269984B

PropertyGSK-269984A (Free Acid)GSK-269984B (Sodium Salt)
Aqueous Solubility (25°C)0.02 mg/mL0.70 mg/mL
Melting Point198°C (decomposes)>250°C (stable)
Bioavailability (Rat Model)Low (undetectable plasma levels after 4h)High (Cmax = 1.2 µg/mL at 2h)
Crystalline HabitPlate-like crystals (P21/c space group)Needle-like hydrates

Solid-state characterization reveals that GSK-269984B crystallizes as a hydrate, enhancing dissolution kinetics through rapid water-assisted disintegration. In vitro permeability assays using Caco-2 cells show a 3.1-fold increase in apparent permeability (Papp) for the salt versus the acid, attributable to improved solubility maintaining a high concentration gradient across membranes [4] [6]. These properties collectively enable higher oral absorption and faster Tmax in preclinical models, critical for targeting acute inflammatory pain [1] [4].

Properties

CAS Number

892664-17-4

Product Name

GSK-269984B

IUPAC Name

6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylic acid

Molecular Formula

C20H14Cl2FNO3

Molecular Weight

406.2 g/mol

InChI

InChI=1S/C20H14Cl2FNO3/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26/h1-8,10H,9,11H2,(H,25,26)

InChI Key

HJPAXYLYYQIFCK-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F

Solubility

Soluble in DMSO

Synonyms

GSK-269984B; GSK 269984B; GSK269984B.

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.